4-Chlorophenoxyacetic acid

Overview

Description

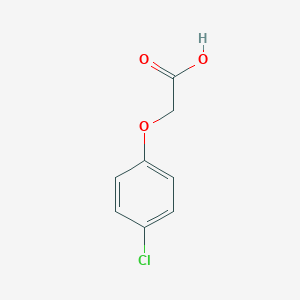

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin and a member of the phenoxyacetic acid herbicide family. It is structurally characterized by a phenoxy group substituted with a chlorine atom at the para-position and an acetic acid side chain (Fig. 1). 4-CPA is widely utilized in agriculture as a plant growth regulator to induce parthenocarpy (seedless fruit development) in crops like tomatoes and figs and as a herbicide due to its auxin-mimicking activity . Its environmental persistence and toxicity have prompted extensive research into its degradation pathways, including advanced oxidation processes (AOPs) like gamma irradiation, electro-Fenton, and photocatalytic methods .

Preparation Methods

Historical Development and Chemical Significance

4-Chlorophenoxyacetic acid emerged in the mid-20th century as a structural analog of auxin-like herbicides. Its synthesis builds on Williamson ether synthesis principles, where phenol reacts with chloroacetic acid to form phenoxyacetic acid, followed by selective chlorination at the para-position. Early methods faced challenges in regioselectivity and byproduct formation, prompting innovations in reaction staging and pH control .

Alkaline Condensation of Phenol and Chloroacetic Acid

Reaction Mechanism and Stoichiometry

The foundational step involves nucleophilic substitution, where the phenoxide ion attacks chloroacetic acid in an alkaline medium. Sodium hydroxide (NaOH) facilitates deprotonation of phenol, enhancing its reactivity. The reaction proceeds as:

6\text{H}5\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{OCH}2\text{COOH} + \text{HCl}

Excess NaOH ensures complete conversion, with molar ratios typically maintained at 1:1.05 (phenol:chloroacetic acid) .

Process Optimization

Early patents demonstrated that heating the mixture to 80–90°C for 30–60 minutes achieves >90% conversion . Post-reaction acidification with HCl precipitates unreacted phenol, which is removed via steam distillation. For instance, a 1954 protocol achieved 85% intermediate yield by adjusting HCl concentration to 20% (v/v) during acidification .

Chlorination Strategies for Para-Selectivity

Hypochlorite-Mediated Chlorination

Direct chlorination of phenoxyacetic acid using chlorine gas risks over-chlorination and ortho-substitution. The patent US2770651A resolves this by introducing hypochlorite ions (ClO⁻) under alkaline conditions . Sodium hypochlorite (NaClO) or in situ ClO⁻ generation via chlorine and NaOH ensures regioselective chlorination at the para-position:

6\text{H}5\text{OCH}2\text{COOH} + \text{ClO}^- \rightarrow \text{ClC}6\text{H}4\text{OCH}2\text{COOH} + \text{OH}^-

Critical parameters include:

-

pH : Maintained at 7.0–9.0 to stabilize ClO⁻ and prevent HClO formation .

-

Temperature : Controlled at 0–10°C to suppress side reactions .

Table 1: Chlorination Efficiency Under Varied Conditions

| Example | Temp (°C) | pH | Chlorine (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| I | 0–10 | 7.5 | 35 | 74 | 90 |

| II | 5 | 8.0 | 41 | 74 | 88 |

| III | 0 | 7.0 | 38 | 85 | 92 |

In Situ Hypochlorite Generation

Mixing chlorine gas with NaOH or potassium carbonate (K₂CO₃) in ice-water produces NaClO directly in the reaction vessel, eliminating separate hypochlorite handling. Example IV achieved 122 g of product (76% yield) by introducing 72 g Cl₂ over 2 hours at 0°C, with pH maintained at 7.0–8.0 via NaOH additions .

Comparative Analysis of Methodologies

Yield vs. Purity Trade-offs

While lower temperatures (0°C) enhance purity by minimizing di- and tri-chlorinated byproducts, they prolong reaction times. Example III’s 85% yield at 0°C required 40-minute chlorine addition and 1-hour agitation, whereas Example I’s 74% yield at 10°C completed in 1.5 hours .

Cost Efficiency

In situ hypochlorite generation reduces raw material costs by 15–20% compared to pre-formed NaClO. However, it demands robust gas-handling infrastructure, increasing capital expenditure.

Environmental and Regulatory Considerations

Byproduct Mitigation

Di-chlorophenoxyacetic acids and chlorinated cresols are common impurities, requiring chromatographic or recrystallization purification. Recent advances employ activated carbon filtration, achieving 99% purity with minimal yield loss .

Regulatory Compliance

The EPA classifies 4-CPA as a Restricted Use Pesticide (RUP), mandating effluent monitoring for chlorinated organics. Modern facilities integrate scrubbers to capture volatile chlorine, ensuring compliance with air quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chlorophenol and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: 4-Chlorophenol

Reduction: 4-Chlorophenoxyethanol

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used to study plant growth and development due to its similarity to natural auxins.

Industry: It is widely used as a herbicide to control the growth of unwanted plants and weeds.

Mechanism of Action

4-Chlorophenoxyacetic acid exerts its effects by mimicking the action of natural auxins in plants. It binds to auxin receptors and activates signaling pathways that regulate various physiological processes, including cell elongation, division, and differentiation. The compound induces the production of reactive oxygen species and modulates the activity of enzymes such as peroxidases, leading to the formation of lignin-like polymers that strengthen plant cell walls .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phenoxyacetic acid derivatives share a common backbone but differ in substituent positions and numbers. Key analogs include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2-chlorophenoxyacetic acid (2-CPA).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The position and number of chlorine atoms significantly influence acidity (pKa) and solubility. 4-CPA’s higher pKa compared to 2,4-D (3.56 vs. 2.64) suggests reduced solubility in aqueous environments, impacting its mobility in soil .

- Methyl substitution in MCPA enhances lipophilicity, improving herbicidal activity against weeds .

Functional Activity: Herbicidal vs. Growth Regulation

Herbicidal Efficacy

4-CPA and its analogs disrupt plant growth by overstimulating auxin signaling, leading to uncontrolled cell division and vascular tissue damage. However, their efficacy varies:

- 2,4-D : Most potent herbicidal activity due to dual chlorine substitutions, enabling strong binding to auxin receptors .

- 4-CPA : Moderate herbicidal activity; primarily used for selective weed control in crops like legumes .

- MCPA : Comparable to 2,4-D but more effective against perennial weeds due to enhanced membrane permeability .

Plant Growth Regulation

- 4-CPA: Induces parthenocarpy in tomatoes at 40–60 ppm, mimicking natural auxins without accelerating fruit ripening .

- 2,4-D: Requires higher concentrations (>250 ppm) for parthenocarpy in figs and is less effective in woody plants due to rapid metabolic clearance .

Table 2: Comparative Auxin Activity in Plant Systems

| Compound | Parthenocarpy Efficacy (Concentration) | Binding Affinity to PIN Transporters* |

|---|---|---|

| 4-CPA | High (40–60 ppm) | Moderate |

| 2,4-D | Low (>250 ppm) | High |

| MCPA | Not reported | Low |

| IAA (natural auxin) | N/A | Very high |

Based on electrophysiology data from PIN8 transporters in *Arabidopsis .

Environmental Fate and Degradation

Degradation Pathways :

4-CPA is resistant to hydrolysis but susceptible to AOPs. Comparative studies show:

- Gamma/H₂O₂: Degrades 4-CPA into 4-chlorophenol and quinones via hydroxyl radical attack .

- Electro-Fenton: Achieves 90% mineralization of 4-CPA at pH 3.0, outperforming anodic oxidation with boron-doped diamond (BDD) electrodes .

- Photocatalysis: ZnO and TiO₂ catalysts degrade 4-CPA efficiently under UV light, with rate constants dependent on pH and catalyst dosage .

Table 3: Degradation Efficiency of AOPs for Phenoxyacetic Herbicides

| Compound | Electro-Fenton Mineralization (%) | Gamma/H₂O₂ Half-Life (min) | Photocatalytic Rate Constant (k, min⁻¹) |

|---|---|---|---|

| 4-CPA | 90 | 30 | 0.042 |

| 2,4-D | 85 | 45 | 0.038 |

| MCPA | 88 | 35 | 0.035 |

Key Insight : 4-CPA degrades faster than 2,4-D in gamma/H₂O₂ systems due to fewer chlorine atoms, reducing steric hindrance to radical attack .

Adsorption and Environmental Remediation

Cyclodextrin-based nanosponges (NS) show higher adsorption capacity for 4-CPA than 2,3,4,6-tetrachlorophenol (TCF) due to favorable size compatibility and π-π interactions . NS-4-CPA complexes exhibit 20% greater adsorption efficiency than granulated activated carbon (GAC) .

Biological Activity

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic compound primarily recognized for its role as a herbicide and plant growth regulator. It belongs to the class of phenoxyacetic acids, which are structurally similar to natural plant hormones known as auxins. This article explores the biological activity of 4-CPA, including its mechanisms of action, effects on various biological systems, and implications for both agricultural and medical fields.

Chemical Structure and Properties

4-CPA is characterized by the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 188.59 g/mol

- IUPAC Name : 4-chloro-2-(2-carboxyphenoxy)acetic acid

4-CPA functions primarily by mimicking the action of auxins, influencing plant growth processes such as cell elongation and division. Its biological activity extends beyond plants, impacting various cellular pathways in animal models:

- Auxin-like Activity : Promotes cell elongation and division in plant tissues.

- Cell Cycle Regulation : Influences the G1/S transition in mammalian cells, potentially affecting tumor growth.

- Apoptosis Induction : Exhibits pro-apoptotic effects in certain cancer cell lines through mitochondrial pathways.

Plant Growth Regulation

4-CPA is widely used in agriculture due to its herbicidal properties. It regulates plant growth by:

- Weed Control : Effective against broadleaf weeds by disrupting normal growth patterns.

- Crop Yield Improvement : Enhances fruit development and overall crop quality when applied at appropriate concentrations.

Toxicological Studies

Research indicates varied effects of 4-CPA on non-target organisms, particularly aquatic life. A study on Cyprinus carpio embryos revealed significant developmental toxicity at elevated concentrations, highlighting potential environmental risks associated with its use as a herbicide .

Study on Aquatic Toxicity

A study assessing the toxicity of 2-methyl-4-chlorophenoxyacetic acid (MCPA) on Cyprinus carpio embryos found that exposure led to increased mortality rates and malformations, suggesting that similar compounds like 4-CPA may pose similar risks in aquatic environments .

PPAR Activity Evaluation

Research involving chiral analogues of 4-CPA demonstrated its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These findings suggest potential applications in metabolic regulation and inflammation control .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 4-CPA residues in environmental or biological samples?

- Methodology : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used for quantifying 4-CPA and its derivatives. For complex matrices like traditional Chinese medicine, three-dimensional adsorbents (e.g., CZIF-8/CS-MS) improve precision by reducing matrix interference . UV spectroscopic analysis at 280 nm is effective for monitoring degradation kinetics in aqueous solutions .

Q. How is 4-CPA degraded in aqueous environments, and what are the common degradation pathways?

- Methodology : Advanced electrochemical oxidation processes, such as electro-Fenton and photoelectro-Fenton, utilize a Pt anode and generate hydroxyl radicals (•OH) to mineralize 4-CPA. Key parameters include pH (~3.0), current density (10–50 mA/cm²), and Fe²⁺/H₂O₂ ratios . Photocatalysis using TiO₂ suspensions under UV light is another method, with degradation monitored via UV absorption decay .

Q. What are the regulatory limits for 4-CPA residues in food products, and how are they validated?

- Methodology : China’s National Food Safety Standard sets a maximum residue limit (MRL) of 0.05 mg/kg for chlorophenoxyacetic acid in foods. Testing follows GB 23200.13 and GB 23200.121 protocols, employing LC-MS/MS for trace quantification . Validation includes recovery experiments (70–120%) and interlaboratory reproducibility tests .

Q. How does 4-CPA interact with antioxidant enzymes in biological systems?

- Methodology : In vitro studies on human erythrocytes show that 4-CPA inhibits catalase and glutathione peroxidase activity, measured via spectrophotometric assays at 240 nm (catalase) and 340 nm (glutathione peroxidase). Dose-response curves (0.1–10 mM) reveal IC₅₀ values for enzyme suppression .

Advanced Research Questions

Q. How can electrochemical degradation of 4-CPA be optimized to minimize toxic intermediates?

- Methodology : Coupling boron-doped diamond (BDD) electrodes with photoelectro-Fenton processes enhances mineralization efficiency (>90% TOC removal). Optimize using response surface methodology (RSM) to balance variables like pH, current, and Fe²⁺ concentration. GC-MS identifies intermediates (e.g., chlorobenzoquinones), guiding process adjustments .

Q. What advanced materials improve the sensitivity of 4-CPA detection in complex matrices?

- Methodology : Metal-organic frameworks (MOFs) like CZIF-8/CS-MS enhance adsorption capacity for solid-phase extraction (SPE). Coupling with HPLC-DAD achieves detection limits of 0.01 µg/L. Validation includes selectivity tests against structurally similar herbicides (e.g., 2,4-D) .

Q. How do environmental factors influence the photocatalytic degradation kinetics of 4-CPA?

- Methodology : TiO₂ doped with lanthanide oxides (e.g., Ce³⁺) extends light absorption to visible spectra. Pseudo-first-order kinetics models (ln(C/C₀) = -kt) quantify rate constants under varying pH, temperature, and irradiance. Scavenger experiments (e.g., EDTA for holes) elucidate dominant reactive species .

Q. What synergistic effects occur when 4-CPA coexists with other chlorophenoxy herbicides in ecosystems?

- Methodology : Microcosm studies with soil/water systems analyze degradation half-lives (t₁/₂) and metabolite profiles via LC-QTOF-MS. Toxicity assays (e.g., Daphnia magna mortality) assess additive vs. antagonistic effects. Statistical tools like PCA differentiate metabolite clusters .

Q. How can computational models predict 4-CPA’s environmental fate and toxicity?

- Methodology : QSAR models using descriptors like logP and molecular polarizability predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular docking simulations map 4-CPA’s binding affinity to human acetylcholinesterase (PDB ID: 4EY7) .

Q. Methodological Considerations Table

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPIMGUZLOIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate) | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034282 | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] White or off-white powder; [MSDSonline] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 957 mg/L at 25 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or needles from water | |

CAS No. |

122-88-3 | |

| Record name | (4-Chlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomatotone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EMM3U5P3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156.5 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.